
3-(3-Fluor-2-methylphenyl)propionsäure
Übersicht
Beschreibung
3-(3-Fluoro-2-methylphenyl)propionic acid, also known as FMPPA, is an organic compound primarily used for scientific research purposes. It is a carboxylic acid building block .
Molecular Structure Analysis
The molecular formula of 3-(3-Fluoro-2-methylphenyl)propionic acid is C10H11FO2. The InChI code is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
3-(3-Fluoro-2-methylphenyl)propionic acid is a solid at ambient temperature . Its molecular weight is 182.19 g/mol.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluor-2-methylphenyl)propionsäure: Eine umfassende Analyse
Synthesebaustein: this compound dient als Carbonsäure-Baustein in der organischen Synthese. Sie wird zur Synthese verschiedener organischer Verbindungen verwendet, wie zum Beispiel 2-Methyl-3-phenylpropanol, das Anwendungen bei der Herstellung von Duftstoffen oder pharmazeutischen Zwischenprodukten haben kann .
Antifungal-Aktivität: Diese Verbindung wurde gefunden, um das Wachstum von hefeähnlichen Pilzen Candida albicans bei bestimmten Konzentrationen zu hemmen, was auf eine mögliche Verwendung in der Antifungal-Forschung und -Entwicklung hindeutet .
Biokatalyse: In biokatalytischen Prozessen wurden verwandte Verbindungen verwendet, um die Ausbeute an fluorierten organischen Molekülen zu verbessern, die aufgrund ihrer verbesserten Stabilität und Bioaktivität in Pharmazeutika und Agrochemikalien wertvoll sind .
Analytisches Referenzmaterial: Als Verbindung mit definierter Struktur und Reinheit kann this compound als Referenzmaterial in der analytischen Chemie für Kalibrierungs- und Methodenentwicklungszwecke verwendet werden .
Fluorierte Verbindungsforschung: Das Vorhandensein des Fluoratoms macht diese Verbindung besonders interessant für die Forschung an fluorierten organischen Molekülen, die bei der Entwicklung neuer Materialien und Medikamente wichtig sind.
NMR- und HPLC-Standards: Sie kann verwendet werden, um Standards für NMR (Kernmagnetresonanz) und HPLC (Hochleistungsflüssigkeitschromatographie) zu erstellen, um genaue analytische Messungen in Forschungsumgebungen zu gewährleisten .
Safety and Hazards
Wirkmechanismus
, such as “3-(3-Fluoro-2-methylphenyl)propionic acid”, are a broad class of organic compounds that contain a carboxyl group (-COOH). They are commonly found in nature and are involved in many biological processes. For example, many amino acids, fatty acids, and metabolic intermediates are carboxylic acids .
In general, carboxylic acids can participate in a variety of biochemical reactions. They can act as acid donors in acid-base reactions, forming a carboxylate anion and releasing a proton. They can also participate in condensation reactions , forming esters, amides, and other types of compounds .
The pharmacokinetics of carboxylic acids can vary widely depending on their specific structures. Some carboxylic acids are readily absorbed in the gastrointestinal tract, while others may require active transport. Once absorbed, they can be distributed throughout the body, often binding to plasma proteins. They are typically metabolized in the liver, often through reactions involving the carboxyl group, and excreted in the urine .
The action environment can significantly influence the activity and stability of carboxylic acids. Factors such as pH, temperature, and the presence of other compounds can affect their reactivity and the types of reactions they participate in .
Eigenschaften
IUPAC Name |
3-(3-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYDQYGUZNHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1390643.png)
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)
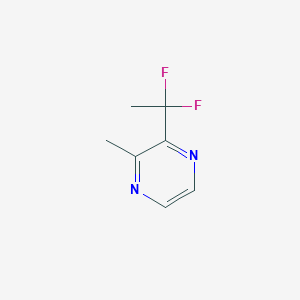
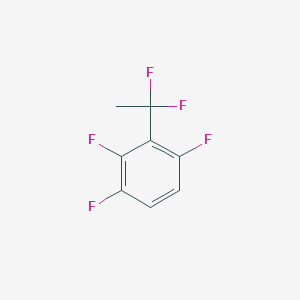
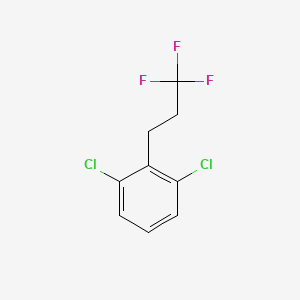

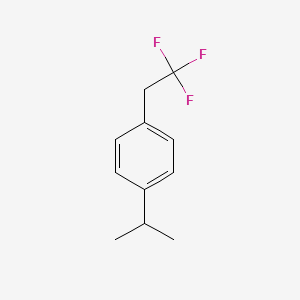
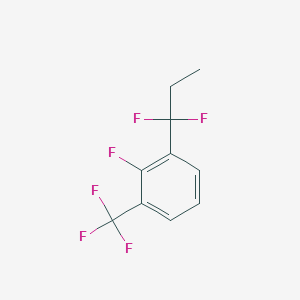
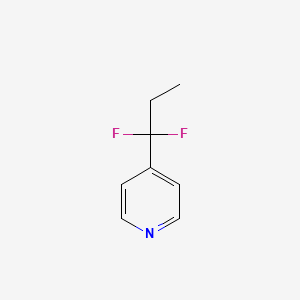

amine hydrochloride](/img/structure/B1390660.png)


